molecular formula C24H21NO5 B12098609 3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid

3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B12098609
M. Wt: 403.4 g/mol
InChI Key: RDVJYGYJBUIIOE-UHFFFAOYSA-N
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Description

3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid is a complex organic compound with the molecular formula C24H21NO5 This compound is known for its unique structure, which includes a benzoyl group, a methoxyphenyl group, and a phenyl group attached to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid involves multiple steps, often starting with the preparation of the oxazolidine ring. One common method includes the reaction of an appropriate amino alcohol with a benzoyl chloride derivative under basic conditions to form the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound is typically carried out in a controlled environment to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods help in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions can produce alcohol derivatives .

Scientific Research Applications

3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Biological Activity

3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid (CAS No. 949023-16-9) is a compound with potential pharmacological applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C24H21NO5
  • Molecular Weight : 403.43 g/mol
  • Structure : The compound features an oxazolidine ring, which is significant in various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its antiproliferative effects against cancer cell lines. This section summarizes key findings from various studies.

Anticancer Activity

  • Cell Line Studies :
    • The compound has shown promising results against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%.
    • For instance, studies have reported IC50 values ranging from 6.2 μM to 19.7 μM for different derivatives related to oxazolidines, suggesting moderate to strong antiproliferative effects against these cell lines .
  • Mechanism of Action :
    • The proposed mechanism involves the induction of apoptosis and the generation of reactive oxygen species (ROS), which can lead to cellular stress and subsequent cell death in cancer cells . The structural features of the oxazolidine ring may enhance its interaction with cellular targets.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested :
    • Gram-positive: Bacillus subtilis
    • Gram-negative: Escherichia coli

Results indicated that while some derivatives exhibited antibacterial activity, the overall effectiveness was limited compared to traditional antibiotics. Selective toxicity towards cancer cells was noted, which is a desirable trait for anticancer agents .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 Value (μM)Reference
A54919.7 ± 2.8
MCF-716.4 ± 1.5
HepG26.2 ± 0.7

Table 2: Antimicrobial Activity

MicroorganismActivityReference
Bacillus subtilisModerate
Escherichia coliWeak

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to or derived from this compound:

  • Study on Antiproliferative Effects :
    • A recent study demonstrated that derivatives of oxazolidine displayed varying degrees of cytotoxicity against multiple cancer cell lines, with specific attention to their structure–activity relationship (SAR) which could guide future modifications for enhanced efficacy .
  • Preclinical Evaluations :
    • In vivo studies using animal models have shown that certain oxazolidine derivatives can significantly reduce tumor growth while exhibiting low toxicity to normal tissues, indicating a favorable therapeutic window .

Properties

IUPAC Name

3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-29-19-14-12-18(13-15-19)23-25(22(26)17-10-6-3-7-11-17)20(21(30-23)24(27)28)16-8-4-2-5-9-16/h2-15,20-21,23H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVJYGYJBUIIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(C(C(O2)C(=O)O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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